molecular formula C8H16N2O4S2 B144233 Penicillamine cysteine disulfide CAS No. 18840-45-4

Penicillamine cysteine disulfide

Cat. No. B144233
CAS RN: 18840-45-4
M. Wt: 268.4 g/mol
InChI Key: BOTADXJBFXFSLA-WHFBIAKZSA-N
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Description

Penicillamine cysteine disulfide is a compound that arises from the reaction between penicillamine and cysteine, forming a mixed disulfide. This type of disulfide linkage has been studied for its potential in directing the oxidative folding of peptides and in the formation of multicyclic peptide structures . The mixed disulfide has also been identified as a product of skin sensitization reactions to penicillin and its derivatives .

Synthesis Analysis

The synthesis of penicillamine cysteine disulfide can be achieved through direct oxidation in air or through thiol-disulfide exchanges in redox media . An efficient method for synthesizing unsymmetrical disulfides, including those between cysteines and penicillamines, involves the use of dimethyl sulfoxide mediated oxidation accelerated by microwave irradiation . This method allows for the production of various unsymmetrical disulfides in one step and with high yields.

Molecular Structure Analysis

The molecular structure of penicillamine cysteine disulfide is characterized by the presence of a mixed disulfide bond between the thiol groups of penicillamine and cysteine. The steric bulk of penicillamine's beta-methyl groups can be exploited to control the production of disulfide isomers in peptides, leading to the preferential formation of mixed Cys-Pen disulfides .

Chemical Reactions Analysis

Penicillamine cysteine disulfide can participate in various chemical reactions. It can react with copper ions, leading to the formation of disulfides and copper complexes . The compound also plays a role in modulating the hydrogen sulfide (H2S) pathway by selectively inhibiting the enzyme cystathionine-γ-lyase . Additionally, the reactions of penicillamine thiyl radicals with oxygen and parent thiols have been elucidated, showing the formation of different sulfur radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of penicillamine cysteine disulfide include its ability to form stable disulfide bonds, which are less prone to reduction in the endogenous environment compared to cysteine-cysteine disulfide bonds . The mixed disulfide can be separated from cystine and penicillamine disulfide by ion-exchange chromatography using a gradient elution procedure . The radiolysis of penicillamine cysteine disulfide in aqueous solutions has been studied, revealing the formation of various products including sulfinic and sulfonic acids, sulfhydryl derivatives, symmetrical disulfides, and trisulfides .

Scientific Research Applications

Impact on Cystinuria

  • Penicillamine administration has shown effectiveness in reducing the concentration of cystine in the plasma and urine of patients with cystinuria, a condition characterized by high levels of cystine in the urine. This reduction is attributed to the formation of cysteine-penicillamine disulfide and penicillamine disulfide in the plasma (Crawhall & Thompson, 1965).

Interaction with Ethanol Metabolism

  • D-penicillamine, a sulfhydryl amino acid, has been observed to significantly lower ethanol-derived, circulating blood acetaldehyde levels in disulfiram-treated rats, suggesting an interaction between penicillamine cysteine disulfide and ethanol metabolism (Nagasawa et al., 1977).

Metabolic and Pharmacologic Properties

  • D-penicillamine demonstrates a rapid absorption in the intestine and appears in plasma as various forms including free penicillamine and cysteine-penicillamine disulfide. Its binding to serum and tissue proteins and its effects through disulfide bond formation or cleavage are noteworthy in scientific research (Perrett, 1981).

Binding with Serum Albumin

  • Penicillamine and its derivatives have shown reactions with serum albumin to form mixed disulfides, indicating the potential interactions of penicillamine cysteine disulfide with proteins and their implications in various biological processes (Keire et al., 1993).

Synthesis of Unsymmetrical Disulfides

  • The efficiency of synthesizing unsymmetrical disulfides, including those with penicillamine and cysteines, highlights the relevance of penicillamine cysteine disulfide in chemical synthesis and pharmaceutical research (Görmer, Waldmann, & Triola, 2010).

Impact on Renal Function and Urinary Excretion

  • Penicillamine cysteine disulfide plays a significant role in conditions like cystinuria by influencing the renal clearance and excretion of certain amino acids, including cysteine-penicillamine disulfide (Crawhall et al., 1967).

Therapeutic Implications in Muscular Dystrophy

  • The effects of penicillamine on muscle enzymes and proteins in avian muscular dystrophy provide insights into its therapeutic mechanisms, potentially related to its sulfhydryl content and impact on intracellular redox status (Park et al., 1979).

Safety And Hazards

The use of penicillamine has been associated with fatalities due to certain diseases such as aplastic anemia, agranulocytosis, thrombocytopenia, Goodpasture’s syndrome, and myasthenia gravis . It is not recommended in people with lupus erythematosus .

properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTADXJBFXFSLA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172190
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillamine cysteine disulfide

CAS RN

18840-45-4
Record name Penicillamine cysteine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLAMINE CYSTEINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
OH Drummer, L Routley, N Christophidis - Biochemical Pharmacology, 1987 - Elsevier
… Penicillamine-cysteine disulfide was prepared from P and cysteine (Sigma, St. Louis, MO) … Mixed disulfide metabolites of P such as penicillamine-cysteine disulfide in which only one …
Number of citations: 29 www.sciencedirect.com
JA Harbar, DC Cusworth, LC Lawes, OM Wrong - The Journal of urology, 1986 - Elsevier
… leading to the excretion of a soluble penicillaminecysteine disulfide in the urine and a reduced … L-cystine was obtained from Hopkins and Williams and D-penicillamine-cysteine disulfide …
Number of citations: 66 www.sciencedirect.com
EM Wolf-Heuss - Methods in Enzymology, 1987 - Elsevier
… The sulfhydryl-specific reagent BOPM does not react with the major metabolites of penicillamine, eg, penicillamine disulsulfide or penicillaminecysteine disulfide. Disulfides may be …
Number of citations: 3 www.sciencedirect.com
A Mirzahosseini, A Szilvay, B Noszál - Chemical Physics Letters, 2014 - Elsevier
… For example the formation of the mixed disulfide from penicillamine and cysteine is decisive for the treatment of cystinuria as penicillamine disulfide and penicillamine-cysteine disulfide …
Number of citations: 5 www.sciencedirect.com
G Carruthers, M Harth, D Freeman, D Weir… - … Medecine Clinique et …, 1984 - europepmc.org
… The pharmacokinetic disposition of D-penicillamine and its major metabolites, penicillamine cysteine disulfide ( PSSC ) and penicillamine disulfide ( PSSP ) has been studied in eight …
Number of citations: 9 europepmc.org
EC Halperin, SO Thier… - The Yale Journal of Biology …, 1981 - ncbi.nlm.nih.gov
… This phenomenon depends on a thiol-disulfide exchange reaction that forms a penicillamine-cysteine disulfide 50 times more soluble than cystine [6]. Oral consumption of one to …
Number of citations: 70 www.ncbi.nlm.nih.gov
H Stark, A Savir - The Journal of Urology, 1980 - Elsevier
… to form the more soluble penicillamine-cysteine disulfide or to undergo first reduction to … to form the more soluble penicillamine-cysteine disulfide or to undergo first reduction to cysteine, …
Number of citations: 34 www.sciencedirect.com
K Bir, JC Crawhall, D Mauldin - Clinica Chimica Acta, 1970 - Elsevier
The reduction of various naturally occurring disulfides with sodium and potassium borohydride is reported. Both these hydrides were poor reducing agents at room temperature but at a …
Number of citations: 21 www.sciencedirect.com
EE Sahn, JC Maize, PD Garen, SC Mullins… - Journal of the American …, 1989 - Elsevier
… copper stores and (2) cystinufia (a congenital defect in homocystine synthetase), in which it is used to convert cystine to the more soluble compound penicillamine-cysteine disulfide) …
Number of citations: 52 www.sciencedirect.com
ED Risberg, F Jalilehvand, BO Leung… - Dalton …, 2009 - pubs.rsc.org
… Also when administering D-penicillamine against cystinuria a soluble penicillamine-cysteine disulfide forms that can be excreted via the kidneys. …
Number of citations: 33 pubs.rsc.org

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